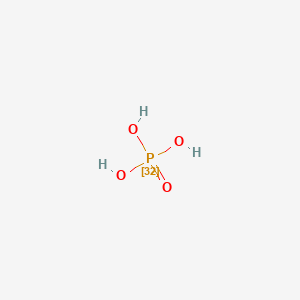
(32P)Phosphoric acid
Descripción general
Descripción
(32P)Phosphoric acid is a radioactive isotope of phosphoric acid, where phosphorus-32 is incorporated into the molecule. Phosphorus-32 is a beta-emitting radionuclide with a half-life of 14.26 days. This compound is widely used in various scientific and medical applications due to its radioactive properties and ability to incorporate into biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (32P)Phosphoric acid can be synthesized through two primary methods:
Neutron Activation of Sulfur-32: This method involves the irradiation of elemental sulfur-32 with neutrons, resulting in the formation of phosphorus-32 through the (n,p) reaction. The sulfur target is irradiated at a high neutron flux for an extended period, followed by chemical processing to isolate the phosphorus-32.
Neutron Activation of Phosphorus-31: In this method, red phosphorus-31 is irradiated with neutrons, leading to the formation of phosphorus-32 through the (n,γ) reaction.
Industrial Production Methods: The industrial production of this compound typically involves the neutron activation of phosphorus-31 due to its higher specific activity and simpler processing steps compared to the sulfur-32 method .
Análisis De Reacciones Químicas
Types of Reactions: (32P)Phosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphorous acid derivatives .
Aplicaciones Científicas De Investigación
(32P)Phosphoric acid has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in labeling nucleotides and other biomolecules for tracking metabolic pathways.
Industry: Applied in the production of radioactive stents and patches for medical treatments.
Mecanismo De Acción
The mechanism of action of (32P)Phosphoric acid involves the incorporation of phosphorus-32 into biological molecules, such as DNA. The beta particles emitted by phosphorus-32 cause double-strand breaks in DNA, leading to cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Phosphoric Acid (H3PO4): The non-radioactive form of phosphoric acid, commonly used in various industrial and laboratory applications.
Phosphorous Acid (H3PO3): A related compound with different oxidation states and chemical properties.
Pyrophosphoric Acid (H4P2O7): A condensed form of phosphoric acid with unique chemical properties.
Uniqueness: (32P)Phosphoric acid is unique due to its radioactive properties, which make it valuable for applications in radiotherapy and as a tracer in scientific research. Its ability to incorporate into biological molecules and emit beta particles distinguishes it from other non-radioactive phosphoric acid derivatives .
Propiedades
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i5+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIIXXVUZAFLBC-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O[32P](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.995 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-02-0 | |
| Record name | Phosphoric acid P-32 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOSPHORIC ACID P-32 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9H3ZTX0BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)



